Leflunomide - 75706-12-6

Leflunomide

Catalog Number: EVT-272961
CAS Number: 75706-12-6
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leflunomide is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 5-methyl-1,2-oxazole-4-carboxylic acid with the anilino group of 4-(trifluoromethyl)aniline. The prodrug of teriflunomide. It has a role as a non-steroidal anti-inflammatory drug, an antineoplastic agent, an antiparasitic agent, an EC 1.3.98.1 [dihydroorotate oxidase (fumarate)] inhibitor, a hepatotoxic agent, a prodrug, a pyrimidine synthesis inhibitor, an immunosuppressive agent, an EC 3.1.3.16 (phosphoprotein phosphatase) inhibitor and a tyrosine kinase inhibitor. It is a monocarboxylic acid amide, a member of isoxazoles and a member of (trifluoromethyl)benzenes.
Leflunomide is a pyrimidine synthesis inhibitor belonging to the DMARD (disease-modifying antirheumatic drug) class of drugs, which are chemically and pharmacologically very heterogeneous. Leflunomide was approved by FDA and in many other countries (e.g., Canada, Europe) in 1999.
Leflunomide is an Antirheumatic Agent.
Leflunomide is an immunomodulatory agent used in the therapy of rheumatoid arthritis and psoriatic arthritis. Leflunomide therapy is associated with frequent elevations in serum aminotransferase levels and with rare instances of clinically apparent acute liver injury which can be severe and even fatal.
Leflunomide is a derivative of isoxazole used for its immunosuppressive and anti-inflammatory properties. As a prodrug, leflunomide is converted to an active metabolite, A77 1726, which blocks dihydroorotate dehydrogenase, a key enzyme of de novo pyrimidine synthesis, thereby preventing the expansion of activated T lymphocytes. This agent also inhibits various protein tyrosine kinases, such as protein kinase C (PKC), thereby inhibiting cell proliferation. (NCI04)
An isoxazole derivative that inhibits dihydroorotate dehydrogenase, the fourth enzyme in the pyrimidine biosynthetic pathway. It is used an immunosuppressive agent in the treatment of RHEUMATOID ARTHRITIS and PSORIATIC ARTHRITIS.
See also: Teriflunomide (has active moiety).

Teriflunomide

Compound Description: Teriflunomide is the primary active metabolite of Leflunomide []. It also acts as a dihydroorotate dehydrogenase (DHODH) inhibitor, hindering pyrimidine synthesis [, , ]. Teriflunomide has been approved for treating multiple sclerosis [, ].

Relevance: Teriflunomide's structural similarity to Leflunomide and shared mechanism of action (DHODH inhibition) make it a closely related compound. Both are investigated for their immunosuppressive and anti-inflammatory properties. While Leflunomide is metabolized into teriflunomide, the latter's direct application and distinct pharmacokinetic profile distinguish it from Leflunomide [].

A77 1726

Compound Description: A77 1726 is the active metabolite of Leflunomide [, , , , , ]. It functions as a potent dihydroorotate dehydrogenase (DHODH) inhibitor, impacting de novo pyrimidine synthesis [, , ]. A77 1726 exhibits immunosuppressive activity and shows potential antiviral activity against viruses like respiratory syncytial virus (RSV) [, , ].

Relevance: As the active metabolite of Leflunomide, A77 1726 is directly relevant to its pharmacological effects. Both compounds share the same core structure, and A77 1726 is responsible for much of the observed activity of Leflunomide in vivo. Understanding the specific activities and properties of A77 1726 is crucial for a complete understanding of Leflunomide's mechanism of action [, ].

Sulfasalazine

Compound Description: Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) commonly employed in rheumatoid arthritis (RA) treatment [, , , , ].

Relevance: Sulfasalazine serves as a relevant comparative compound to Leflunomide in RA treatment. Clinical trials have investigated the efficacy and safety profile of both drugs individually and in combination therapies [, , , ]. This comparative data helps establish Leflunomide's position in the context of existing RA therapies.

Methotrexate (MTX)

Compound Description: Methotrexate is a widely used disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis (RA) [, , , , , , , ].

Relevance: Similar to Sulfasalazine, Methotrexate is frequently used as a comparative agent in clinical trials evaluating Leflunomide's efficacy and safety in RA treatment [, , , ]. Comparing Leflunomide's performance against a gold standard like Methotrexate helps establish its therapeutic value and potential advantages or disadvantages. Leflunomide might offer an alternative when patients are unresponsive to Methotrexate or experience adverse effects [, ].

Cyclophosphamide

Compound Description: Cyclophosphamide is an immunosuppressive drug often employed in the treatment of Wegener's granulomatosis (WG), a systemic vasculitis [, ].

Relevance: Cyclophosphamide is relevant in the context of Leflunomide's potential for treating WG. Studies have explored Leflunomide's role in maintaining WG remission following induction therapy with cyclophosphamide []. Comparing these treatment strategies helps evaluate Leflunomide's effectiveness in managing WG compared to traditional therapies.

Benazepril

Compound Description: Benazepril is an angiotensin-converting enzyme (ACE) inhibitor commonly prescribed to manage hypertension and other cardiovascular conditions [].

Relevance: Benazepril becomes relevant when considering its synergistic effects with Leflunomide. Studies have demonstrated that combining these two drugs can enhance the therapeutic outcomes in diabetic nephropathy, particularly in reducing renal injury []. This synergistic potential highlights new possibilities for combining Leflunomide with existing medications for improved therapeutic benefit.

Uridine

Compound Description: Uridine is a naturally occurring nucleoside and a fundamental component of RNA [, ].

Relevance: Uridine plays a crucial role in understanding the mechanism of action of Leflunomide and its active metabolite, A77 1726. As Leflunomide inhibits dihydroorotate dehydrogenase (DHODH), an enzyme critical for de novo pyrimidine synthesis, exogenous uridine administration can reverse the anti-proliferative effects attributed to DHODH inhibition []. This characteristic of uridine makes it a valuable tool in dissecting the specific pathways involved in Leflunomide's immunosuppressive actions.

Source and Classification

Leflunomide is classified as a pyrimidine synthesis inhibitor. Its active metabolite, A77 1726, is responsible for its therapeutic effects. The compound is derived from 5-methylisoxazole-4-carboxylic acid and 4-trifluoromethylaniline through a specific synthetic pathway that allows for high yield and purity, making it suitable for pharmaceutical applications .

Synthesis Analysis

The synthesis of leflunomide involves a two-step process:

  1. Chlorination of 5-Methylisoxazole-4-Carboxylic Acid:
    • The first step involves chlorinating 5-methylisoxazole-4-carboxylic acid using a chlorinating agent, typically thionyl chloride. This reaction converts the acid into its corresponding acyl chloride (MIA-Cl) without requiring distillation for purification, thus minimizing potential hazards associated with high temperatures .
  2. Reaction with 4-Trifluoromethylaniline:
    • In the second step, the acyl chloride reacts with 4-trifluoromethylaniline to produce leflunomide. This step is designed to yield the final product in high purity directly from the reaction mixture .

The entire process is notable for its efficiency and safety, as it avoids the use of hazardous solvents and minimizes the need for extensive purification steps.

Molecular Structure Analysis

Leflunomide has the following molecular structure:

  • Chemical Formula: C12H9F3N2O2C_{12}H_{9}F_{3}N_{2}O_{2}
  • Molar Mass: Approximately 270.211 g/mol

The molecular structure features a pyrimidine ring system which is crucial for its biological activity. The trifluoromethyl group enhances lipophilicity and affects the compound's interaction with biological targets. The presence of nitrogen atoms in the structure contributes to its ability to inhibit specific enzymatic pathways involved in cell proliferation .

Chemical Reactions Analysis

Leflunomide participates in several chemical reactions primarily related to its mechanism of action:

  1. Inhibition of Dihydroorotate Dehydrogenase:
    • Leflunomide inhibits dihydroorotate dehydrogenase, a key enzyme in the de novo synthesis pathway of pyrimidines. This inhibition leads to decreased levels of uridine monophosphate (UMP), which is critical for DNA and RNA synthesis .
  2. Effects on Lymphocyte Proliferation:
    • By inhibiting pyrimidine synthesis, leflunomide effectively reduces lymphocyte proliferation, particularly affecting activated T cells that rely heavily on this pathway during immune responses .
Mechanism of Action

The primary mechanism of action of leflunomide involves the selective inhibition of dihydroorotate dehydrogenase by its active metabolite, A77 1726. This inhibition disrupts the de novo synthesis of pyrimidines, leading to:

  • Reduced Nucleotide Availability: Activated lymphocytes experience a significant reduction in available nucleotides necessary for DNA replication.
  • Immunomodulatory Effects: Leflunomide's action results in diminished proliferation of autoimmune lymphocytes, thereby modulating immune responses and reducing inflammation associated with rheumatoid arthritis .

Additionally, at higher concentrations, A77 1726 can inhibit tyrosine kinases involved in early T cell signaling, further impacting lymphocyte function .

Physical and Chemical Properties Analysis

Leflunomide exhibits several notable physical and chemical properties:

  • Bioavailability: Approximately 80% when administered orally.
  • Protein Binding: Greater than 99%, indicating a high affinity for plasma proteins.
  • Metabolism: Primarily occurs in the gastrointestinal mucosa and liver.
  • Elimination Half-Life: Ranges from 14 to 18 days, allowing for sustained therapeutic effects.
  • Excretion Routes: Approximately 48% is excreted via feces and 43% via urine .

These properties contribute to its effectiveness as a long-term treatment option in managing autoimmune conditions.

Applications

Leflunomide is primarily used in clinical settings for:

  • Rheumatoid Arthritis Treatment: It serves as an effective DMARD for managing moderate to severe cases by reducing joint inflammation and preventing disease progression.
  • Psoriatic Arthritis Management: Similar mechanisms apply in treating psoriatic arthritis, where it aids in controlling symptoms and improving patient quality of life.
  • Potential Antiviral Applications: Research indicates that leflunomide may have antiviral properties against certain viruses by interfering with their replication processes .
Mechanisms of Action and Molecular Targets

Inhibition of Dihydroorotate Dehydrogenase (DHODH) in Pyrimidine Biosynthesis

Leflunomide is a prodrug rapidly metabolized in vivo to its active form, teriflunomide (A77 1726). This metabolite selectively and reversibly inhibits mitochondrial dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step for generating uridine monophosphate (rUMP) [1] [2]. The inhibition occurs at nanomolar concentrations (Ki = 2.7 ± 0.7 μM) by binding to a hydrophobic tunnel near the flavin mononucleotide (FMN) cofactor within DHODH’s active site, competitively blocking substrate access [2] [9].

This inhibition depletes intracellular pyrimidine pools (particularly rUMP), curtailing DNA and RNA synthesis. Activated lymphocytes, which rely heavily on de novo pyrimidine synthesis for clonal expansion during immune responses, are disproportionately affected compared to non-proliferating cells. Non-lymphoid cells utilize salvage pathways to meet pyrimidine demands, sparing them from cytotoxicity [1] [3]. Consequently, T-cell proliferation in rheumatoid arthritis (RA) is suppressed in a cytostatic manner, underpinning leflunomide’s disease-modifying effects [10]. Genetic variants in DHODH influence treatment responsiveness, with specific haplotype carriers showing reduced clinical efficacy in RA patients, suggesting a pharmacogenomic relationship [6].

Table 1: Key Biochemical Characteristics of DHODH Inhibition by Leflunomide

ParameterValueBiological Consequence
Ki for human DHODH2.7 ± 0.7 µMHigh-affinity enzyme binding
Therapeutic concentration~600 nMAchieved in RA treatment
Substrate specificityDihydroorotate/CoQMixed-type inhibition kinetics
Cellular rUMP reduction>80%Arrest of lymphocyte proliferation
Selectivity for lymphocytesHighMinimal effect on cells using pyrimidine salvage pathways

Immunomodulatory Effects via Tyrosine Kinase Signaling Pathways

Beyond DHODH inhibition, A77 1726 disrupts proximal signaling events in immune cells by targeting protein tyrosine kinases (PTKs). At supraphysiological concentrations (≥100 μM), it inhibits:

  • JAK1/JAK3: Impairs γ-chain cytokine signaling (e.g., IL-2, IL-4, IL-15), reducing T-cell activation and differentiation [9] [10].
  • Syk: Blocks B-cell receptor signaling and FcεRI-mediated degranulation in mast cells, potentially diminishing autoantibody production and allergic inflammation [10].
  • EGFR/PDGFR: Modulates fibroblast and synovial cell proliferation, though relevance at therapeutic doses remains debated [9].

Kinase inhibition occurs through competitive binding at the ATP site, suppressing phosphorylation cascades. This multi-kinase activity amplifies leflunomide’s immunomodulation by:

  • Attenuating T-cell receptor (TCR) and costimulatory signal transduction
  • Reducing B-cell antibody secretion
  • Inhibiting Fc receptor-mediated neutrophil and macrophage activation [9] [10].However, these effects likely require higher concentrations than DHODH inhibition and may contribute more significantly in combinatorial therapies or high-dose regimens.

Table 2: Tyrosine Kinases Targeted by A77 1726 and Immunological Consequences

KinaseCell Type AffectedInhibitory Concentration (IC₅₀)Functional Outcome
JAK1/JAK3T lymphocytes10–100 µMReduced IL-2 signaling & Th1 differentiation
SykB lymphocytes>50 µMImpaired BCR signaling & antibody production
EGFRFibroblasts30–60 µMDecreased synovial hyperplasia
LckT lymphocytes>100 µMSuppressed TCR signal transduction

Role in Cell Cycle Arrest and Apoptosis Induction in Activated Lymphocytes

Pyrimidine nucleotide depletion by A77 1726 triggers reversible cell cycle arrest at the G₁/S phase transition. This arrest stems from inadequate rUMP for DNA synthesis, activating the tumor suppressor protein p53. Upregulated p53 induces p21CIP1, a cyclin-dependent kinase inhibitor that prevents Rb phosphorylation and E2F-mediated gene expression, stalling progression into S-phase [1] [4].

In rapidly dividing cells—including autoreactive lymphocytes and certain malignancies (e.g., neuroblastoma, melanoma)—prolonged arrest culminates in apoptosis. In vitro studies demonstrate:

  • S-phase accumulation: Neuroblastoma cells (SK-N-DZ, BE(2)-C) treated with 100 μM A77 1726 showed S-phase increases from 39.2% to 67.7% and 38.1% to 79.2%, respectively [4].
  • Apoptotic activation: Annexin V/PI staining confirmed dose-dependent apoptosis in melanoma (25–50 μM) and activated lymphocytes via mitochondrial cytochrome c release and caspase-3 cleavage [4] [7].
  • Reduced self-renewal: Cancer stem cells exhibit diminished clonogenicity due to blocked nucleotide-dependent DNA repair [4].

This cytostatic mechanism preferentially targets highly proliferative immune cells while sparing quiescent ones, aligning with leflunomide’s clinical safety profile in non-hematopoietic tissues [1] [3].

Modulation of Cytokine Networks and Inflammatory Mediators

Leflunomide rebalances pro- and anti-inflammatory mediators in RA synovium through direct and indirect mechanisms:

  • Downregulation of pro-inflammatory cytokines: A77 1726 (100 μM) suppresses IL-6, IL-8, TNF-α, and prostaglandin E₂ (PGE₂) production in fibroblast-like synoviocytes (FLS) and macrophages. This occurs via DHODH inhibition (reducing transcription/translation) and kinase suppression (blocking NF-κB/MAPK signaling) [5] [10].
  • Upregulation of anti-inflammatory mediators: IL-10 secretion increases in FLS, while IL-1 receptor antagonist (IL-1Ra) synthesis rises, countering IL-1β-driven inflammation [5].
  • Inhibition of matrix metalloproteinases (MMPs): Reduced TNF-α and IL-1β indirectly diminish MMP-1/MMP-3 expression, mitigating cartilage erosion [10].

Estrogens antagonize leflunomide’s cytokine modulation: 17β-estradiol (E₂) increases IL-6, TNF-α, and TGF-β in monocytes, an effect reversed by co-administration of A77 1726. This suggests sex-specific efficacy, potentially explaining RA’s female predominance [8].

Table 3: Leflunomide-Induced Cytokine Changes in Immune Cells

Cytokine/MediatorDirection of ChangeCell TypeFunctional Impact
IL-6↓↓↓Macrophages, FLSReduced acute-phase response & B-cell maturation
TNF-α↓↓MacrophagesDecreased synovitis & osteoclast activation
IL-10↑↑Tregs, FLSEnhanced anti-inflammatory response
IL-1RaMonocytes, FLSInhibition of IL-1 signaling
TGF-β↓ (in E₂ context)MonocytesAttenuated fibrosis

Properties

CAS Number

75706-12-6

Product Name

Leflunomide

IUPAC Name

5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

InChI

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)

InChI Key

VHOGYURTWQBHIL-UHFFFAOYSA-N

SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F

Solubility

In water, 153 mg/L at 25 °C /Estimated/
8.44e-02 g/L

Synonyms

Arava
HWA 486
HWA-486
HWA486
leflunomide
N-(4-trifluoromethyphenyl)-5-methylisoxazole-4-carboxamide
SU101

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.